

# Optimizing Substrate Temperature for TEMA ALD: A Technical Support Guide

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## Compound of Interest

Compound Name: *Tetrakis(ethylmethylamino)silane*

CAS No.: 477284-75-6

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This guide provides in-depth technical support for researchers, scientists, and professionals working with the Tris(ethylmethylamino)aluminum (TEMA) precursor in Atomic Layer Deposition (ALD) processes. Here, we address common challenges and questions related to substrate temperature optimization to help you achieve high-quality thin film deposition.

## Frequently Asked Questions (FAQs)

Q1: What is the ideal ALD "temperature window" for TEMA?

The Atomic Layer Deposition (ALD) window is a critical temperature range where the film growth rate per cycle (GPC) is constant and self-limiting. For TEMA, the exact window can vary depending on the co-reactant and substrate, but a general range can be defined.

- For Al<sub>2</sub>O<sub>3</sub> deposition with H<sub>2</sub>O: The ALD window is typically in the range of 150°C to 250°C. Below this range, the reaction kinetics can be slow, leading to lower GPC. Above this range, precursor decomposition may occur.
- For AlN deposition with NH<sub>3</sub>: The ALD window is generally observed between 200°C and 350°C. The use of ammonia often requires higher temperatures for efficient surface reactions

compared to water.[1][2][3]

Q2: How does operating outside the ALD temperature window affect my film?

Operating outside the optimal ALD window can significantly impact your film's properties:

- Too Low Temperature:
  - Incomplete Reactions: The precursor and co-reactant may not have enough thermal energy to react completely on the surface. This results in a lower GPC and the incorporation of unreacted precursor fragments or co-reactant molecules (like -OH groups) into the film.[4][5]
  - Increased Impurities: Lower temperatures can lead to higher levels of hydrogen and carbon impurities, as the ligands from the TEMA molecule are not efficiently removed.[5]
  - Lower Film Density: The resulting film may be less dense and have poorer dielectric properties.[5]
- Too High Temperature:
  - Precursor Decomposition: TEMA may start to thermally decompose, leading to a Chemical Vapor Deposition (CVD)-like growth component. This breaks the self-limiting nature of ALD, causing non-uniform film thickness and higher impurity levels. Evidence from related precursors like TEMAH suggests decomposition can begin at temperatures around 370°C. [6]
  - Increased GPC (uncontrolled): You might observe a sharp and undesirable increase in GPC due to the CVD-like growth.
  - Surface Roughening: Uncontrolled deposition can lead to a rougher film surface.

Q3: How does substrate temperature influence impurity levels in my film?

Substrate temperature is a key factor in determining the purity of your film.

- Carbon Impurities: For amide-based precursors like TEMA, higher temperatures within the ALD window can help in the cleaner removal of the ethylmethylamino ligands, thus reducing

carbon incorporation. However, if the temperature is too high and causes precursor decomposition, carbon impurities can increase. For related aluminum amide precursors, it has been shown that the choice of precursor and temperature plays a crucial role in minimizing carbon content.[2]

- **Oxygen/Hydrogen Impurities:** When depositing  $\text{Al}_2\text{O}_3$  with water, lower temperatures can lead to a higher concentration of hydroxyl (-OH) groups in the film, which can affect its electrical properties. Increasing the temperature promotes the conversion of these groups to form a denser oxide.

## Troubleshooting Guide

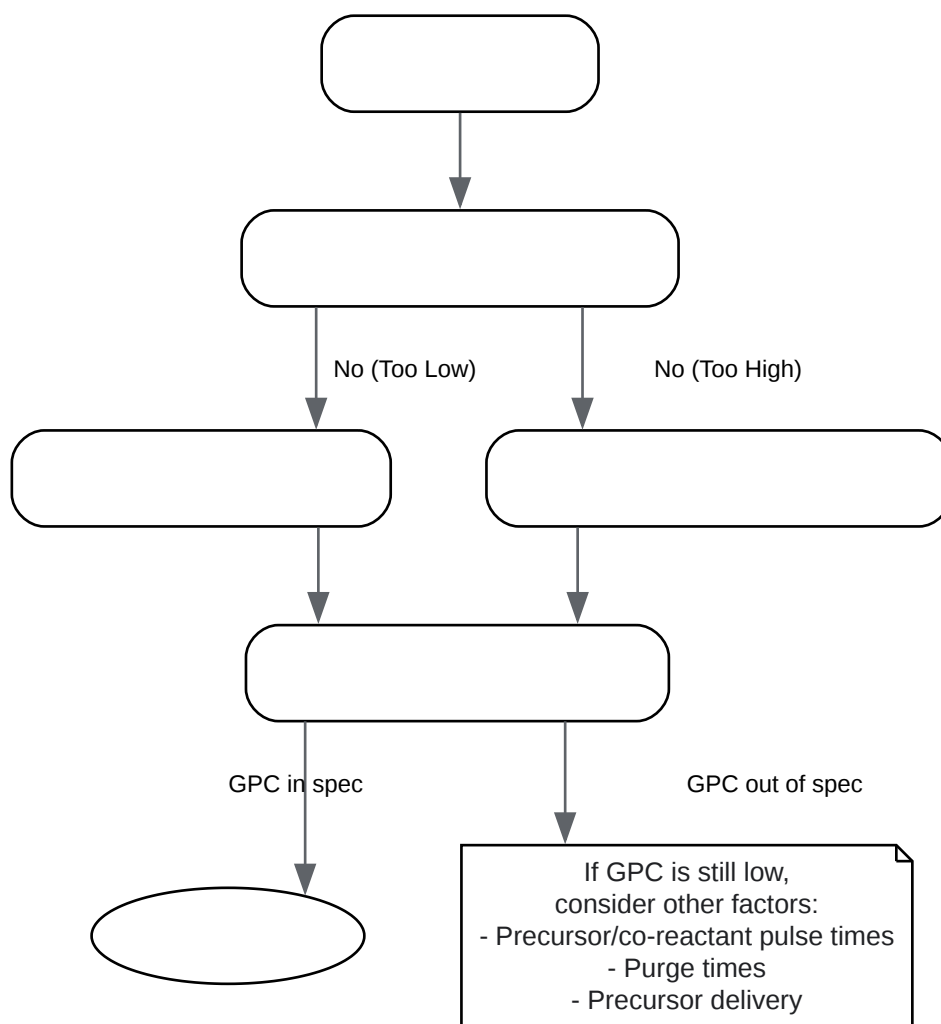
### Problem 1: Low Growth Rate (GPC)

A GPC that is significantly lower than expected is a common issue.

Potential Causes Related to Temperature:

- **Substrate temperature is too low:** The thermal energy is insufficient for the surface reactions to go to completion within the given cycle time.
- **Substrate temperature is too high (above the ALD window):** While counterintuitive, in some cases, very high temperatures can lead to increased desorption of the precursor before it has a chance to react, which can decrease the GPC. This has been observed in TMA-based processes.[1]

Troubleshooting Workflow:



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### Low GPC Troubleshooting Workflow

#### Experimental Protocol to Determine Optimal Temperature:

- Establish a Baseline: Start with a substrate temperature in the middle of the expected ALD window (e.g., 200°C for TEMA + H<sub>2</sub>O).
- Temperature Variation: Run a series of depositions, varying the substrate temperature in 20°C increments (e.g., 140°C, 160°C, 180°C, 200°C, 220°C, 240°C, 260°C). Keep all other process parameters (pulse times, purge times, pressure) constant.
- Characterize Film Thickness: After each deposition, measure the film thickness using an ellipsometer or other suitable technique.

- Calculate GPC: Divide the film thickness by the number of ALD cycles to obtain the GPC for each temperature.
- Plot GPC vs. Temperature: The flat region of this plot will indicate your optimal ALD temperature window.

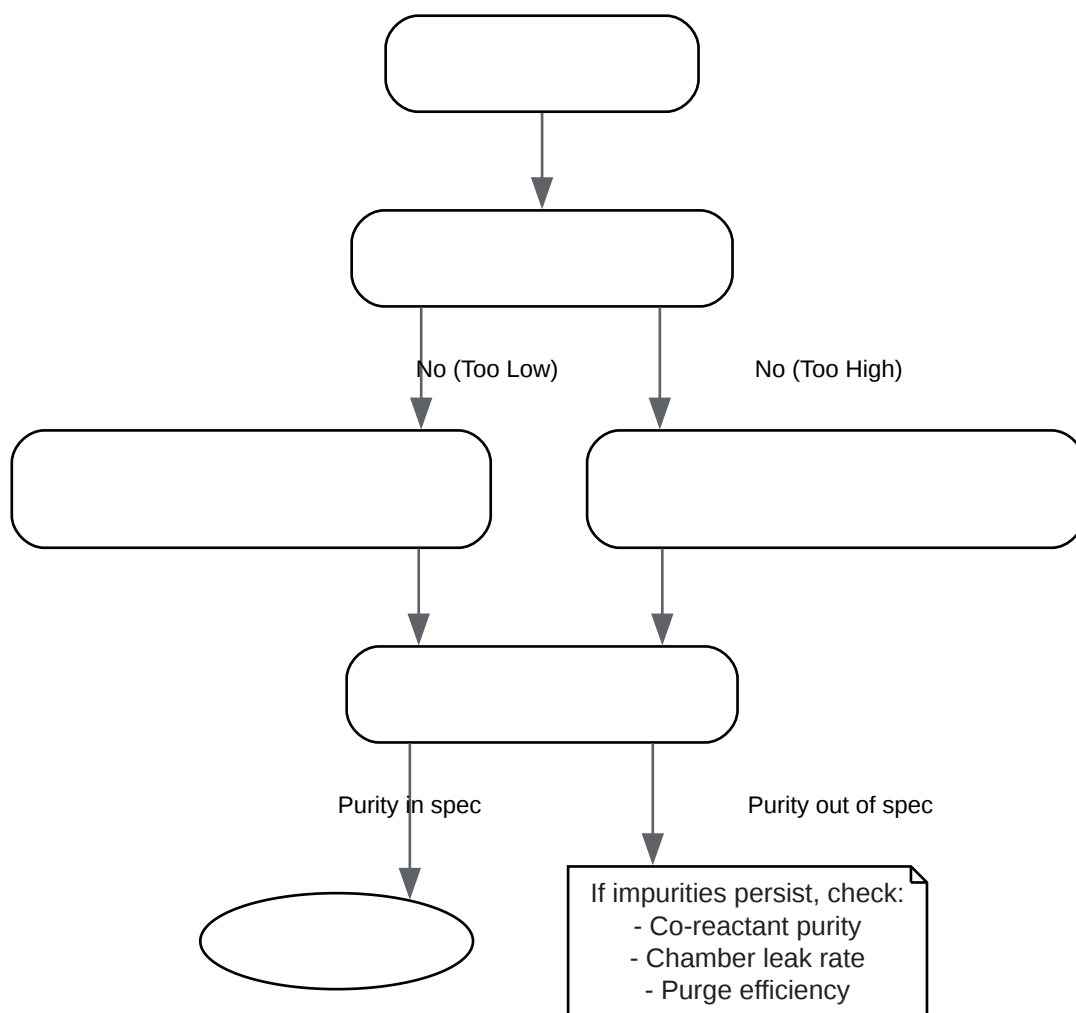
## Problem 2: High Carbon or Oxygen Impurity

High levels of impurities can be detrimental to the desired film properties.

Potential Causes Related to Temperature:

- High Carbon:
  - Temperature too low: Incomplete ligand removal.
  - Temperature too high: Precursor decomposition leading to carbon-containing fragments being incorporated into the film.
- High Oxygen (in AlN films):
  - Temperature too low: Incomplete reaction with ammonia, leaving the surface susceptible to oxidation from trace water or oxygen in the chamber.

Troubleshooting Workflow:



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## Impurity Troubleshooting Workflow

### Problem 3: Poor Film Uniformity

Non-uniform film thickness across the substrate is a sign of a non-ideal ALD process.

Potential Causes Related to Temperature:

- Temperature too high: Precursor decomposition can cause a higher growth rate at the leading edge of the substrate where the precursor is introduced.
- Temperature non-uniformity across the substrate: If there is a significant temperature gradient across your substrate holder, different parts of the substrate will be at different points relative to the ALD window, leading to variations in GPC.

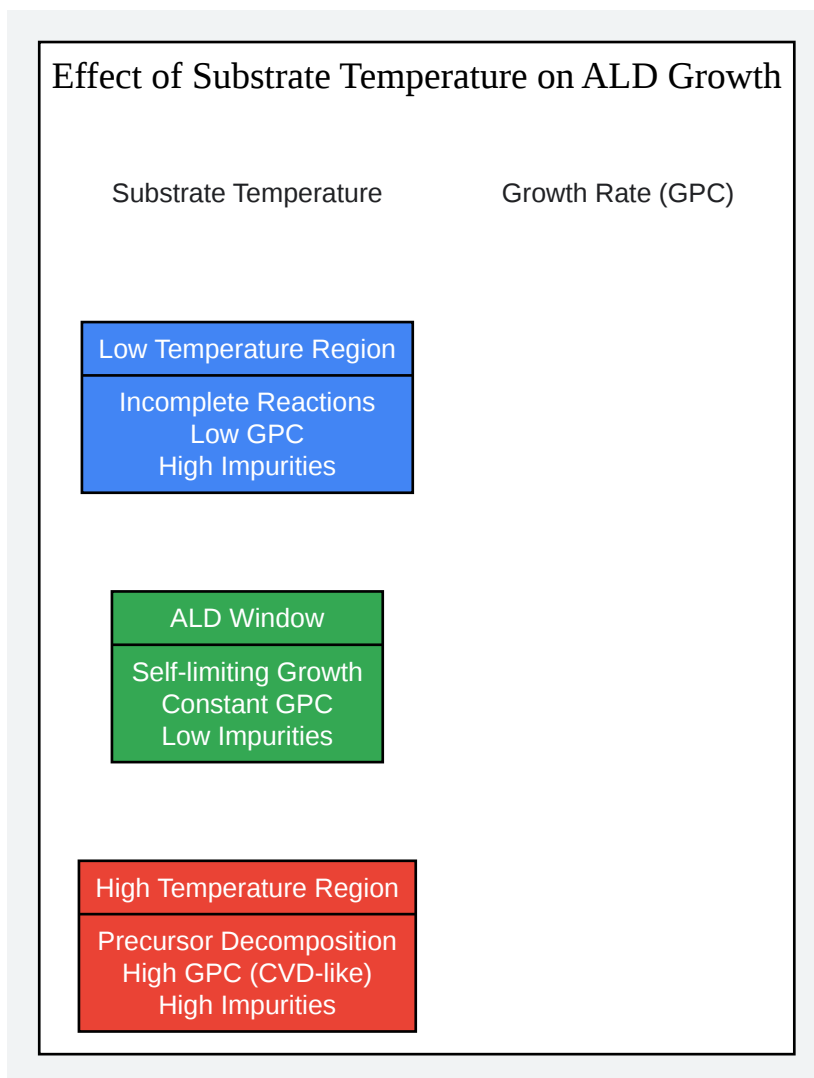
## Experimental Protocol for Uniformity Check:

- Deposit a film at your current process temperature.
- Multi-point thickness measurement: Measure the film thickness at multiple points across the substrate (e.g., center, top, bottom, left, right).
- Analyze the trend:
  - If the film is thicker at the gas inlet, it may indicate precursor decomposition due to high temperature. Consider reducing the temperature.
  - If there is a consistent thickness gradient in one direction, check the temperature uniformity of your substrate heater.

## Data Summary

Parameter	Temperature Below ALD Window	Temperature Within ALD Window	Temperature Above ALD Window
Growth Rate (GPC)	Low and variable	Constant and self-limiting	High and uncontrolled (CVD-like)
Film Density	Lower	Higher	Variable, often lower
Carbon Impurity	High (incomplete ligand removal)	Low	High (precursor decomposition)
-OH Impurity (for Al <sub>2</sub> O <sub>3</sub> )	High	Low	Low
Film Uniformity	Generally good	Excellent	Poor

## The ALD Temperature Window: A Visual Guide



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The ALD Temperature Window

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